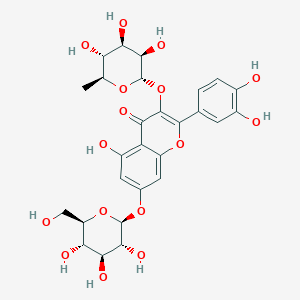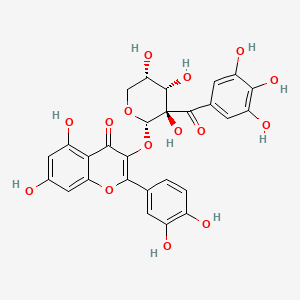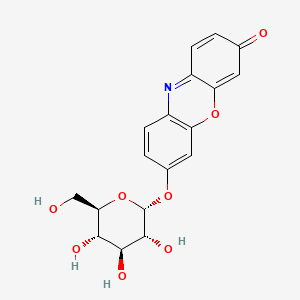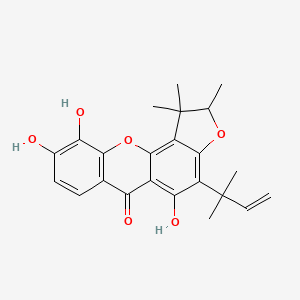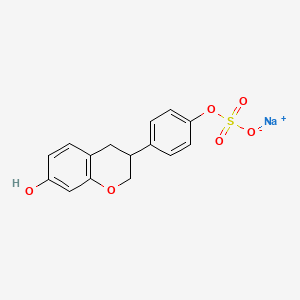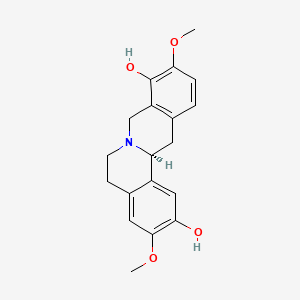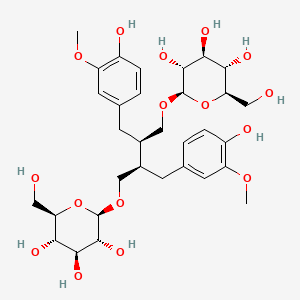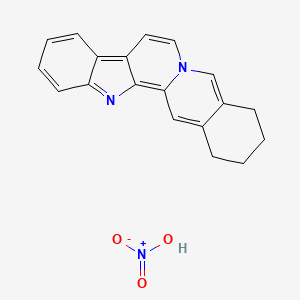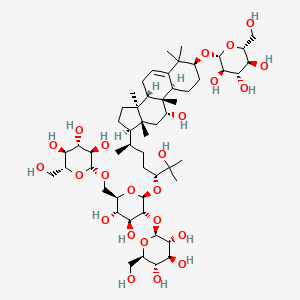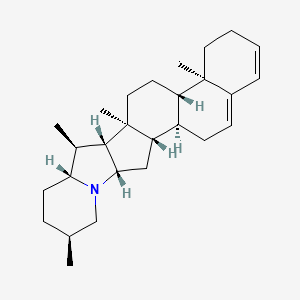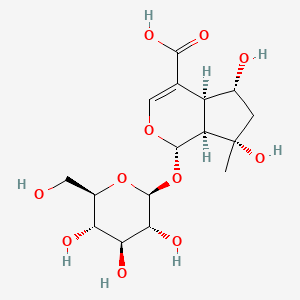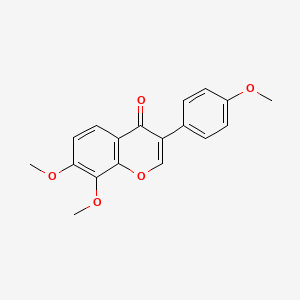
7,8,4'-Trimethoxyisoflavone
Übersicht
Beschreibung
7,8,4’-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a class of organic compounds and a type of phytoestrogens, which are plant-derived compounds with estrogenic activity .
Synthesis Analysis
The synthesis of 8-substituted odoratine derivatives, which are structurally similar to 7,8,4’-Trimethoxyisoflavone, involves key steps such as site selective bromination reaction followed by Suzuki coupling reaction .Molecular Structure Analysis
The molecular formula of 7,8,4’-Trimethoxyisoflavone is C18H16O5 . Its average mass is 312.317 Da and its monoisotopic mass is 312.099762 Da .Chemical Reactions Analysis
The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8,4’-Trimethoxyisoflavone include a melting point of 176-178°C . Its molecular weight is 312.32 .Wissenschaftliche Forschungsanwendungen
Antiurolithiatic Activity: Research demonstrated the potential of compounds similar to 7,8,4'-Trimethoxyisoflavone in reducing urinary stone size and increasing urine volume in rats, suggesting possible applications in treating kidney stones (R. Pérez G. et al., 2000).
Isolation from Natural Sources: Studies have isolated 7,8,4'-Trimethoxyisoflavone and similar compounds from various plants, such as Bowdichia virgilioides, indicating their presence in natural sources and potential for various applications (Débora B. F. Juck et al., 2006).
Biotransformation and Microbial Interaction: Research on the microbial and enzymatic platforms for the production of pharmaceuticals highlights the significance of isoflavonoid oxidation, including compounds like 7,8,4'-Trimethoxyisoflavone, for creating active antioxidants (C. Roh, 2013).
Metabolism by Human Intestinal Bacteria: A study investigated the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria, which could influence the bioavailability and efficacy of these compounds in the human body (Mihyang Kim et al., 2014).
Antiviral Activity: A flavone structurally similar to 7,8,4'-Trimethoxyisoflavone exhibited inhibitory effects on various viruses, suggesting potential applications in antiviral therapies (K. Hayashi et al., 1997).
Computational and Docking Studies: Computational methods have been used to study the binding and therapeutic potential of similar flavonoids, which could inform the development of new drugs based on these compounds (D. Rana et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCBRQLDFFZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,4'-Trimethoxyisoflavone | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



